Ethanol, germanium(4+) salt

Sol-gel chemistry Hydrolysis kinetics Metal alkoxide reactivity

Ethanol, germanium(4+) salt (Germanium(IV) ethoxide, tetraethoxygermane; CAS 14165-55-0; linear formula Ge(OC₂H₅)₄; MW 252.88 g/mol) is a colorless to pale-yellow, moisture-sensitive liquid organometallic compound belonging to the germanium tetraalkoxide family. With a density of 1.14 g/mL at 25 °C, a boiling point of 185.5 °C, a refractive index of n20/D 1.407, and a flash point of ~49 °C, it is supplied commercially at purities ranging from 97% to ≥99.995% (metals basis) for use as a volatile precursor in sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) of germanium-containing oxide films, optical fibers, and semiconductor nanostructures.

Molecular Formula C8H20GeO4
Molecular Weight 252.87 g/mol
Cat. No. B7949646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, germanium(4+) salt
Molecular FormulaC8H20GeO4
Molecular Weight252.87 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].CC[O-].[Ge+4]
InChIInChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
InChIKeyCTCOPPBXAFHGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germanium(IV) Ethoxide (Ethanol, Germanium(4+) Salt) – Procurement-Grade Physical and Chemical Profile


Ethanol, germanium(4+) salt (Germanium(IV) ethoxide, tetraethoxygermane; CAS 14165-55-0; linear formula Ge(OC₂H₅)₄; MW 252.88 g/mol) is a colorless to pale-yellow, moisture-sensitive liquid organometallic compound belonging to the germanium tetraalkoxide family . With a density of 1.14 g/mL at 25 °C, a boiling point of 185.5 °C, a refractive index of n20/D 1.407, and a flash point of ~49 °C, it is supplied commercially at purities ranging from 97% to ≥99.995% (metals basis) for use as a volatile precursor in sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) of germanium-containing oxide films, optical fibers, and semiconductor nanostructures [1].

Why Germanium(IV) Ethoxide Cannot Be Interchanged with Silicon Ethoxide, Germanium Chloride, or Shorter-Chain Germanium Alkoxides


Although silicon tetraethoxide (TEOS) and germanium tetrachloride (GeCl₄) are common Group 14 precursors, they are not functionally interchangeable with germanium(IV) ethoxide. Germanium alkoxides undergo significantly faster hydrolysis and condensation than their silicon analogs [1] and, unlike GeCl₄, introduce no corrosive HCl byproducts into sol-gel or CVD processes [2]. Moreover, within the germanium alkoxide series, the ethoxide ligand confers a distinct combination of volatility, thermal decomposition behavior, and refractive index compared to the methoxide, isopropoxide, or butoxide analogs, directly influencing film density, dopant uniformity, and optical performance [3]. These differences have measurable consequences for end-product quality in optical fiber preforms, waveguide amplifiers, and semiconductor thin films.

Quantitative Differentiation Evidence for Germanium(IV) Ethoxide Against Closest Analogs


Hydrolysis Kinetics: Germanium Ethoxide vs. Silicon Ethoxide (TEOS) – Rate Differential Underpinning Sol-Gel Process Design

Structural investigations by X-ray absorption fine structure (XAFS) and Raman spectroscopy demonstrate that germanium alkoxides (including the ethoxide) undergo 'very fast hydrolysis and condensation reactions upon water addition,' whereas the pre-hydrolyzed silicon alkoxide (TEOS) counterpart reacts far more slowly in the same medium [1]. The study further reveals that chelation of germanium ethoxide by acetylacetone does not occur even after 48 hours, while silicon alkoxides can be chemically moderated by such additives [1]. This inherent kinetic gap means that Ge(OEt)₄-based sols gel and densify under conditions where TEOS-based sols remain partially hydrolyzed, directly affecting the homogeneity and porosity of mixed GeO₂–SiO₂ materials.

Sol-gel chemistry Hydrolysis kinetics Metal alkoxide reactivity

Refractive Index Contrast: Ge(OEt)₄-Derived Films vs. TEOS-Derived Silica for Optical Waveguide Cores

GeO₂–TiO₂ sol-gel planar waveguides fabricated using germanium(IV) ethoxide as the GeO₂ source achieve a film refractive index of 1.671 after annealing at 600 °C [1]. For comparison, pure SiO₂ glass (derived from TEOS) exhibits a refractive index of ~1.458, and GeO₂ glass itself has a bulk refractive index of ~1.603 [1]. When Er³⁺ is doped into these GeO₂–TiO₂ waveguides, fluorescence lifetime at 1530 nm reaches ~2.3 ms with a full width at half maximum of ~62 nm [1], a parameter set that would be unattainable with a pure SiO₂ host due to higher phonon energy quenching.

Integrated optics Refractive index engineering Sol-gel waveguides

Volatility and Vapor Pressure: Germanium(IV) Ethoxide vs. Germanium Tetrachloride for CVD Precursor Selection

Germanium(IV) ethoxide exhibits a vapor pressure of 0.9 ± 0.3 mmHg at 25 °C and an enthalpy of vaporization of 40.6 ± 3.0 kJ/mol, with a boiling point of 185.5 °C at atmospheric pressure . By contrast, germanium tetrachloride (GeCl₄) has a far higher vapor pressure of 76 mmHg at 20 °C with a boiling point of 83 °C [1]. While GeCl₄ is more volatile, its use in CVD introduces corrosive HCl and necessitates chlorine-compatible reactor materials. Ge(OEt)₄ offers a cleaner decomposition pathway to GeO₂, avoiding halogen contamination in the film [2]. The vapor pressure of Ge(OEt)₄ has been experimentally determined by a static method over the range 259–303 K and fitted to the Antoine equation, providing reliable dosimetry data for MOVPE processes [2].

Chemical vapor deposition Precursor volatility Thin-film fabrication

Sol-Gel Optical Fiber Preform Fabrication: Ge(OEt)₄ Enables High Ge-Doping Without Premature Precipitation vs. GeCl₄

Step-index multimode optical fibers were successfully drawn from germania-doped silica rods prepared via sol-gel processing using tetraethyl orthosilicate (TEOS) and tetraethyl orthogermanate (Ge(OEt)₄) as co-precursors [1]. Clear wet gels were routinely produced 'without any problem of premature precipitation of germanium dioxide even at high dopant concentration levels,' achieving a numerical aperture of 0.21 and an attenuation of 20 dB/km at 850 nm [1]. This contrasts with the use of GeCl₄ as a germanium source, which can cause localized precipitation of GeO₂ upon hydrolysis due to its extremely rapid and uncontrolled reaction with water, compromising gel homogeneity and ultimately fiber optical loss.

Optical fiber fabrication Germania-silica glass Sol-gel doping

Thermal Stability and Purity of Derived Germanium Oxide: TG Analysis of GeO₂ Aerogel from Ge(OEt)₄

Monolithic pure germanium oxide aerogels synthesized from Ge(OEt)₄ via sol-gel processing and supercritical CO₂ drying exhibited a specific surface area of 155 m²/g with a high percentage of mesopores [1]. Thermogravimetric (TG) analysis showed 'excellent thermal stability with very small weight loss,' while FTIR confirmed complete hydrolysis of the germanium ethoxide precursor [1]. XRD indicated an outstanding hexagonal crystalline structure [1]. This thermal stability profile is relevant for applications requiring high-temperature processing, such as optical fiber preform consolidation at 1300–1800 °C [2].

Aerogel materials Thermal stability Germanium oxide

Purity Tier Availability: 99.995% Metals-Basis Ge(OEt)₄ with ≤0.01% Si Impurity for Semiconductor-Grade Deposition

Commercial germanium(IV) ethoxide is available at ≥99.95% trace metals purity (Sigma-Aldrich) with a specified silicon impurity ceiling of ≤0.01% Si . American Elements additionally offers purity grades up to 99.999% (5N) [1]. For comparison, typical germanium(IV) isopropoxide is listed at 97% or ≥99.9% metals basis , and germanium tetrachloride at ≥99.999% trace metals basis [2]. The ethoxide therefore occupies a favorable position: it can be obtained at sufficient purity for semiconductor and optical applications without the chlorine contamination risk inherent to GeCl₄, while offering better process compatibility than the less commonly ultra-purified isopropoxide.

High-purity precursors Trace metals analysis Semiconductor materials

Optimal Application Scenarios for Germanium(IV) Ethoxide Based on Quantitative Evidence


Germania-Doped Silica Optical Fiber Preform Fabrication via Sol-Gel Co-Hydrolysis with TEOS

When manufacturing GeO₂-doped SiO₂ optical fiber core rods by the sol-gel method, Ge(OEt)₄ is the preferred germanium source because its hydrolysis kinetics, while faster than TEOS, remain compatible enough to yield clear, precipitate-free wet gels at high germanium doping levels [1]. This enables the fabrication of step-index multimode fibers with a numerical aperture of 0.21 and attenuation of 20 dB/km at 850 nm, a performance level contingent on gel homogeneity [1]. The use of GeCl₄ as an alternative introduces gel inhomogeneity from uncontrolled, localized hydrolysis and HCl generation, while germanium isopropoxide or butoxide would introduce bulkier organic ligands that alter gelation kinetics and carbon residue profiles.

Erbium-Doped Planar Waveguide Amplifiers with GeO₂–TiO₂ Host Matrix

For integrated optical amplifiers operating in the C-band (1530 nm), Ge(OEt)₄ serves as the GeO₂ precursor in sol-gel-derived 90GeO₂–10TiO₂ waveguides [2]. These waveguides achieve a refractive index of 1.671 and host Er³⁺ ions with a fluorescence lifetime of ~2.3 ms and a 62 nm FWHM emission bandwidth [2]. The lower phonon energy of the GeO₂-rich host (~900 cm⁻¹) relative to SiO₂ (~1100 cm⁻¹) permits higher Er³⁺ doping concentrations before concentration quenching sets in, a direct consequence of the germanium oxide matrix accessible via the ethoxide route [2].

Chemical Vapor Deposition (CVD) of Halogen-Free GeO₂ Thin Films for Semiconductor and Optical Coating Applications

Ge(OEt)₄ is used as a volatile, halogen-free CVD precursor for depositing high-purity GeO₂ thin films with controlled thickness and composition [3]. Its vapor pressure of 0.9 mmHg at 25 °C and boiling point of 185.5 °C provide a practical delivery window between the overly volatile GeCl₄ (76 mmHg at 20 °C, bp 83 °C) and the less volatile germanium isopropoxide (bp 167 °C at atmospheric pressure) [4]. The experimentally validated Antoine vapor pressure equation for Ge(OEt)₄ [3] allows process engineers to design precise precursor delivery systems for MOVPE and related deposition techniques, avoiding both chlorine-induced corrosion and insufficient vapor-phase transport.

High-Purity Germanium Oxide Aerogel Synthesis for Catalysis and Thermal Insulation Research

Monolithic GeO₂ aerogels with a BET surface area of 155 m²/g and predominantly mesoporous architecture can be synthesized from Ge(OEt)₄ via acid-catalyzed sol-gel processing followed by supercritical CO₂ drying [5]. The resulting aerogel demonstrates excellent thermal stability with minimal mass loss in TG analysis and a well-defined hexagonal crystalline structure upon calcination [5]. This application leverages the complete and clean hydrolysis of the ethoxide ligand, confirmed by FTIR, which is critical for achieving high-purity oxide frameworks in porous material research [5].

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